MC(5) tianeptine

Pharmacokinetics Drug Metabolism Therapeutic Drug Monitoring

MC(5) tianeptine (CAS 104732-22-1) is the β-oxidation-derived active metabolite of tianeptine, exhibiting selective μ-opioid receptor (MOR) agonism (EC50=0.454 µM) with >220-fold selectivity over δ-opioid receptors. Unlike the parent drug (t1/2≈2.5 h), MC(5) demonstrates a prolonged elimination half-life of 7.2 h, necessitating its separate quantitation for accurate systemic exposure assessment in therapeutic drug monitoring, forensic toxicology, and pharmacokinetic studies. Procure this ≥98% pure certified reference standard for LC-MS/MS assay development, metabolic ratio calculations (MC5/tianeptine AUC), and MOR-focused antidepressant research. Generic tianeptine sodium salt or deuterated analogs lack the intrinsic β-oxidation-derived structure and distinct pharmacological signature of MC(5), introducing unquantified variables that compromise data reproducibility and regulatory compliance.

Molecular Formula C19H21ClN2O4S-2
Molecular Weight 408.9 g/mol
CAS No. 104732-22-1
Cat. No. B011710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC(5) tianeptine
CAS104732-22-1
SynonymsMC(5) tianeptine
MC5 tianeptine
tianeptine MC(5)
Molecular FormulaC19H21ClN2O4S-2
Molecular Weight408.9 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(C3=C(S1([O-])[O-])C=C(C=C3)Cl)NCCCCC(=O)O
InChIInChI=1S/C19H23ClN2O4S/c1-22-16-7-3-2-6-14(16)19(21-11-5-4-8-18(23)24)15-10-9-13(20)12-17(15)27(22,25)26/h2-3,6-7,9-10,12,19,21,25-26H,4-5,8,11H2,1H3,(H,23,24)/p-2
InChIKeyYYUMTPUPRWXCTH-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MC(5) Tianeptine (CAS 104732-22-1) Procurement Guide: Key Specifications and Analytical Considerations


MC(5) tianeptine (CAS 104732-22-1), also designated as tianeptine metabolite MC5, S 8849-1 free base, or pentanoic acid, 5-((3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo(c,f)(1,2)thiazepin-11-yl)amino)-, is a β-oxidation metabolite of the atypical antidepressant tianeptine [1]. Its molecular formula is C19H21ClN2O4S with a molecular weight of 408.90 g/mol . As a primary pharmacologically active metabolite found in plasma, blood, and brain, MC(5) tianeptine is a critical reference standard for therapeutic drug monitoring, forensic toxicology, and pharmacokinetic studies .

Why Tianeptine Analogs and Deuterated Derivatives Cannot Replace MC(5) Tianeptine in Critical Research Applications


Generic substitution between tianeptine-related compounds fails due to critical differences in pharmacokinetic profile, receptor selectivity, and metabolic origin. While tianeptine sodium salt (CAS 30123-17-2) acts as a selective serotonin reuptake enhancer with a short elimination half-life of 2.5 ± 1.1 h in humans [1], MC(5) tianeptine exhibits a distinct pharmacological signature: selective μ-opioid receptor (MOR) agonism with an EC50 of 0.454 µM versus >100 µM at the δ-opioid receptor (DOR) , and a substantially longer elimination half-life (7.2 ± 5.7 h in humans; 7.53 h in rats) . Deuterated analogs such as tianeptine-d12 lack the intrinsic β-oxidation-derived structure that confers MC5's distinct biological activity. Consequently, using tianeptine or its non-MC5 derivatives as surrogates in quantitative bioanalytical assays or MOR-focused pharmacological studies introduces unquantified variables that compromise data reproducibility and regulatory compliance.

MC(5) Tianeptine Quantitative Differentiation: Head-to-Head Evidence Against Tianeptine and Related Compounds


Elimination Half-Life of MC(5) Tianeptine Versus Parent Drug Tianeptine in Humans

In healthy human subjects, MC(5) tianeptine demonstrates a significantly longer elimination half-life compared to the parent drug tianeptine. This extended half-life is critical for understanding the sustained pharmacodynamic effects observed in vivo. [1]

Pharmacokinetics Drug Metabolism Therapeutic Drug Monitoring

MC(5) Tianeptine Exhibits MOR-Selective G Protein Activation Versus Parent Drug Tianeptine

MC(5) tianeptine selectively activates the human μ-opioid receptor (MOR) with high potency while showing negligible activity at the δ-opioid receptor (DOR). This selectivity profile is distinct from the parent drug's broader mechanism, which was originally characterized as serotonin reuptake enhancement.

Opioid Receptor Pharmacology GPCR Signaling Antidepressant Mechanism

Behavioral Antidepressant Efficacy of MC(5) Tianeptine Is MOR-Dependent, Matching Tianeptine

In murine models, MC(5) tianeptine mimics the antidepressant-like behavioral effects of tianeptine in a MOR-dependent fashion. Crucially, these effects are abolished in MOR knockout mice, confirming that the metabolite recapitulates the parent drug's MOR-mediated efficacy. [1]

Behavioral Pharmacology Antidepressant Screening Mu-Opioid Receptor

MC(5) Tianeptine as a Certified Reference Material for Quantitative Bioanalysis Versus Uncertified Analogs

MC(5) tianeptine is available as a certified reference material (CRM) with documented purity ≥98% and traceable certificate of analysis, enabling its use as a primary standard for LC-MS/MS and GC-MS quantitation. Uncertified tianeptine analogs or deuterated derivatives lack the regulatory-grade documentation required for validated bioanalytical methods.

LC-MS/MS Forensic Toxicology Method Validation

High-Impact Research and Industrial Applications for MC(5) Tianeptine (CAS 104732-22-1)


Quantitative Bioanalysis of Tianeptine and MC5 Metabolite in Plasma Using LC-MS/MS

MC(5) tianeptine serves as the primary certified reference standard for developing and validating LC-MS/MS methods to quantify both tianeptine and its active metabolite in biological matrices. Its extended half-life (7.2 ± 5.7 h) necessitates accurate measurement to fully characterize systemic exposure, particularly in therapeutic drug monitoring, forensic toxicology, and pharmacokinetic studies where parent drug clearance alone would underestimate total active drug burden. [1]

Mu-Opioid Receptor (MOR) Agonist Screening and Antidepressant Drug Discovery

Researchers investigating MOR-mediated antidepressant mechanisms utilize MC(5) tianeptine as a selective MOR agonist tool compound (EC50 = 0.454 µM at human MOR; >100 µM at DOR). Its potency and selectivity profile, combined with in vivo evidence of MOR-dependent antidepressant-like effects, make it a valuable positive control for screening novel MOR modulators and dissecting opioidergic signaling pathways relevant to mood disorders. [1]

Pharmacokinetic Modeling and Metabolic Ratio Determination in Preclinical Studies

MC(5) tianeptine is essential for calculating metabolic ratios (MC5/tianeptine AUC) following administration of the parent drug. Its formation via β-oxidation and distinct elimination half-life (7.53 h in rats) provide critical data for understanding interspecies differences in tianeptine metabolism and for optimizing dosing regimens in rodent models of depression. Procurement of high-purity MC5 ensures accurate quantitation without interference from other metabolites. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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